3-Amino-2-bromobenzoic acid 3-Amino-2-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 168899-61-4
VCID: VC21074251
InChI: InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
SMILES: C1=CC(=C(C(=C1)N)Br)C(=O)O
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol

3-Amino-2-bromobenzoic acid

CAS No.: 168899-61-4

Cat. No.: VC21074251

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-bromobenzoic acid - 168899-61-4

Specification

CAS No. 168899-61-4
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 3-amino-2-bromobenzoic acid
Standard InChI InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Standard InChI Key PAGROCHVTXMVTP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)N)Br)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)N)Br)C(=O)O

Introduction

Chemical Properties and Structure

3-Amino-2-bromobenzoic acid is an aromatic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . Its structure consists of a benzoic acid framework with a bromine atom at position 2 and an amino group at position 3 of the benzene ring.

PropertyDescription
CAS Number168899-61-4
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
IUPAC Name3-amino-2-bromobenzoic acid
Standard InChIInChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Standard InChIKeyPAGROCHVTXMVTP-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)N)Br)C(=O)O

The presence of both carboxylic acid and amino functional groups, along with the bromine substituent, contributes to the compound's reactivity and makes it particularly useful for various chemical transformations. The bromine atom serves as an excellent leaving group, facilitating a range of substitution and coupling reactions that are essential in organic synthesis.

Physical Properties

The physical properties of 3-amino-2-bromobenzoic acid contribute to its handling characteristics and influence its application in laboratory and industrial settings.

Physical PropertyValue
AppearanceNot specified in available data
Storage TemperatureRoom temperature
SolubilitySpecific data not available, but typically soluble in polar organic solvents
ClassificationOrganic compound, Benzoic acid derivative

Synthesis Methods

Several methods have been developed for the synthesis of 3-amino-2-bromobenzoic acid, employing various reaction conditions and starting materials.

Bromination and Reduction

One common approach involves the bromination of 3-aminobenzoic acid or the reduction of 2-bromo-3-nitrobenzoic acid. The latter method typically involves:

  • Starting with 2-bromo-3-nitrobenzoic acid

  • Reduction of the nitro group to an amino group

  • Purification to obtain the final product

PEGylation Reactions

Research has explored the coupling of 3-amino-2-bromobenzoic acid with polyethylene glycol (PEG) derivatives. This approach is valuable for applications requiring soluble supports in organic synthesis:

"For this new approach PEG-NH2 was coupled with 3-amino-2-bromobenzoic acid using Cs2CO3 as base and DMF as solvent."

This method is particularly useful for creating soluble-supported reagents that facilitate purification and recovery in complex synthetic sequences.

Applications in Organic Synthesis

3-Amino-2-bromobenzoic acid has found extensive applications in organic synthesis, particularly as an intermediate in the preparation of complex molecular structures.

Building Block in Pharmaceutical Synthesis

The compound serves as a versatile building block in the synthesis of various pharmaceuticals and bioactive compounds. Its reactive functional groups allow for diverse chemical transformations, making it valuable in medicinal chemistry.

Carbazole-Based Compounds

One significant application is in the preparation of carbazole-based compounds, which have potential applications as IDO (indoleamine 2,3-dioxygenase) inhibitors:

"Methyl 3-Amino-2-bromobenzoate is used in preparation of Carbazole-based compounds and its application as IDO inhibitor."

IDO inhibitors have gained considerable attention in cancer research due to their potential to enhance anti-tumor immune responses.

Cross-Coupling Reactions

The bromine substituent makes 3-amino-2-bromobenzoic acid an excellent candidate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling

  • Heck reactions

  • C-N cross-coupling reactions

Biological and Pharmacological Activities

Research has revealed several significant biological activities associated with 3-amino-2-bromobenzoic acid and its derivatives, particularly in the context of enzyme inhibition and potential anticancer applications.

Enzyme Inhibition Properties

Derivatives of 3-amino-2-bromobenzoic acid, particularly its methyl ester analogs, have demonstrated inhibitory effects on important enzymes involved in cellular detoxification processes:

"3-amino-benzoic acid methyl ester derivatives inhibit GR and GST which are critical for the protection of tumor cells. Methyl 3-amino-5-chlorobenzoate has the highest inhibitory effect on hGR with Ki value of 0.524±0.109 μM) and methyl 3-amino-4-nitrobenzoate is the most effective inhibitor on hGST with Ki value of 37.05±4.487 μM."

CompoundTarget EnzymeKi Value (μM)
Methyl 3-amino-5-chlorobenzoateHuman Glutathione Reductase (hGR)0.524±0.109
Methyl 3-amino-4-nitrobenzoateHuman Glutathione S-Transferase (hGST)37.05±4.487

This enzyme inhibition activity is particularly relevant in cancer research, as GST and GR are critical enzymes that often contribute to drug resistance in tumor cells. Inhibition of these enzymes can potentially sensitize cancer cells to chemotherapeutic agents .

Safety CategoryClassification
Hazard CodesToxic (reported for similar compounds)
Risk StatementsNot fully specified in available data
Shipping ClassificationTOXIC SOLID, ORGANIC, N.O.S.
SpecificationValue
Purity≥95%
FormSolid
Commonly Available Quantities1 gram, 5 grams, or custom amounts

Research Findings and Recent Developments

Recent research has expanded the applications and understanding of 3-amino-2-bromobenzoic acid, particularly in medicinal chemistry and materials science.

Peptide Therapeutics

The compound has found applications in the development of therapeutic peptides, as documented in patent literature:

"US11111271B2 - Therapeutic peptides - Google Patents"

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